Cas no 932368-54-2 (cinnoline-6-carbaldehyde)

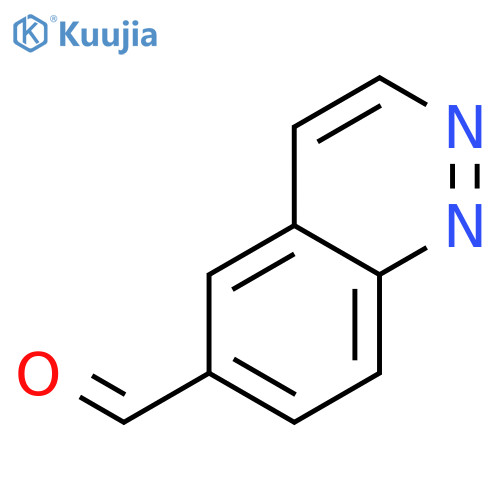

cinnoline-6-carbaldehyde structure

商品名:cinnoline-6-carbaldehyde

cinnoline-6-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-Cinnolinecarboxaldehyde

- cinnoline-6-carbaldehyde

- SCHEMBL1224864

- DTXSID30743857

- FT-0720299

- 932368-54-2

- A916297

- DA-36200

-

- インチ: InChI=1S/C9H6N2O/c12-6-7-1-2-9-8(5-7)3-4-10-11-9/h1-6H

- InChIKey: IUOAENPIDJIQPS-UHFFFAOYSA-N

- ほほえんだ: O=CC1=CC2=CC=NN=C2C=C1

計算された属性

- せいみつぶんしりょう: 158.048012819g/mol

- どういたいしつりょう: 158.048012819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 42.8Ų

cinnoline-6-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-250MG |

cinnoline-6-carbaldehyde |

932368-54-2 | 95% | 250MG |

¥ 2,336.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-5G |

cinnoline-6-carbaldehyde |

932368-54-2 | 95% | 5g |

¥ 17,503.00 | 2023-04-12 | |

| Alichem | A449039258-1g |

6-Cinnolinecarboxaldehyde |

932368-54-2 | 95% | 1g |

$960.00 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-500MG |

cinnoline-6-carbaldehyde |

932368-54-2 | 95% | 500MG |

¥ 3,894.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-1G |

cinnoline-6-carbaldehyde |

932368-54-2 | 95% | 1g |

¥ 5,834.00 | 2023-04-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532917-1g |

Cinnoline-6-carbaldehyde |

932368-54-2 | 98% | 1g |

¥9016.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-250mg |

cinnoline-6-carbaldehyde |

932368-54-2 | 95% | 250mg |

¥2549.0 | 2024-04-16 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0562-1g |

Cinnoline-6-carbaldehyde |

932368-54-2 | 98% | 1g |

¥8726.45 | 2024-04-15 | |

| Crysdot LLC | CD11010740-1g |

6-Cinnolinecarboxaldehyde |

932368-54-2 | 95+% | 1g |

$1186 | 2024-07-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0562-5g |

Cinnoline-6-carbaldehyde |

932368-54-2 | 98% | 5g |

¥34958.27 | 2024-04-15 |

cinnoline-6-carbaldehyde 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

932368-54-2 (cinnoline-6-carbaldehyde) 関連製品

- 253801-04-6(1H-Indazole-5-carbaldehyde)

- 669050-69-5(1H-Indazole-6-carbaldehyde)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:932368-54-2)cinnoline-6-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):806.0